molecular formula C16H13Cl2NO3 B5586932 N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide

N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide

Cat. No.: B5586932
M. Wt: 338.2 g/mol
InChI Key: OQKUWVMADSOKLI-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dichlorophenoxy acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide typically involves the following steps:

    Acetylation of Aniline: The starting material, 3-aminophenyl, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form N-(3-acetylphenyl)amine.

    Formation of Phenoxyacetic Acid Derivative: 2,5-dichlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 2-(2,5-dichlorophenoxy)acetic acid.

    Amide Bond Formation: The final step involves the coupling of N-(3-acetylphenyl)amine with 2-(2,5-dichlorophenoxy)acetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the dichlorophenoxy moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-(3-acetylphenyl)-2-(2,6-dichlorophenoxy)acetamide
  • N-(3-acetylphenyl)-2-(2,5-difluorophenoxy)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide is unique due to the specific positioning of the dichloro groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,5-dichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(20)11-3-2-4-13(7-11)19-16(21)9-22-15-8-12(17)5-6-14(15)18/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKUWVMADSOKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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